N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16280822
Molecular Formula: C19H13BrF2N6O2S
Molecular Weight: 507.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H13BrF2N6O2S |
|---|---|
| Molecular Weight | 507.3 g/mol |
| IUPAC Name | N-(2-bromo-4,6-difluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H13BrF2N6O2S/c20-13-6-11(21)7-14(22)17(13)25-16(29)10-31-19-27-26-18(15-8-23-3-4-24-15)28(19)9-12-2-1-5-30-12/h1-8H,9-10H2,(H,25,29) |
| Standard InChI Key | YLTKXOYEQYUAHI-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3Br)F)F)C4=NC=CN=C4 |
Introduction
N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound belonging to the class of acetamides. It features a complex molecular structure that includes a bromo-difluorophenyl moiety, a furan ring, and a triazole ring, which contribute to its potential biological activities and therapeutic applications.
Key Features:
-
Molecular Formula: C20H14BrF2N5O2S
-
Molecular Weight: Approximately 506.3 g/mol
-
Chemical Class: Acetamide
Synthesis and Production
The synthesis of N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, which can be optimized using modern techniques such as continuous flow reactors and high-throughput screening. These methods enhance efficiency and scalability in industrial production.
Synthesis Steps:
-
Starting Materials: The synthesis begins with appropriate starting materials, which are selected based on the desired functional groups.
-
Catalysts and Conditions: Specific catalysts and reaction conditions are crucial for achieving high yields and selectivity.
-
Purification: Final purification steps ensure the compound's purity and quality.
Structural Elements:
-
Bromo-Difluorophenyl Moiety: Provides unique electronic properties.
-
Furan Ring: Contributes to aromaticity and potential biological interactions.
-
Triazole Ring: Known for its stability and ability to participate in biological interactions.
Biological Activities and Therapeutic Potential
Preliminary studies suggest that N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may interact with specific enzymes or receptors in biological pathways. This interaction could lead to either inhibition or activation of these targets, contributing to its potential therapeutic effects.
Potential Applications:
-
Anti-Infective Agent: The compound's unique structure may enable it to target specific microbial enzymes.
-
Anti-Cancer Agent: Potential interactions with cancer-related enzymes or receptors could lead to therapeutic applications.
Research Findings and Future Directions
Further research is necessary to elucidate the precise mechanisms of action and therapeutic implications associated with this compound. Studies focusing on its interactions with biological targets and pharmacokinetic properties will be critical for advancing its development as a therapeutic agent.
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | C20H14BrF2N5O2S | 506.3 | Bromo-difluorophenyl, furan, triazole |
| N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Not specified | 506.3 | Bromo-difluorophenyl, furan, pyridine |
| N-(2-bromo-4,6-difluorophenyl)furan-2-carboxamide | C11H6BrF2NO2 | 302.07 | Bromo-difluorophenyl, furan |
This table highlights the structural diversity and potential applications of these compounds in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume